4-Hydroxy-3,5-bis(isopropyl)benzaldehyde

Overview

Description

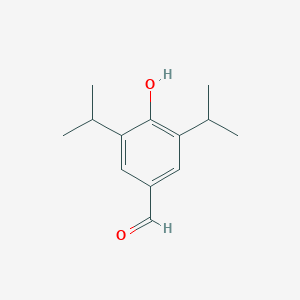

Chemical Structure and Properties 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (CAS: 10537-86-7) is a substituted benzaldehyde derivative featuring hydroxyl (-OH) and two isopropyl (-CH(CH₃)₂) groups at the 3,4,5-positions of the aromatic ring. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol (calculated from evidence in ).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde can be synthesized through the hydroxymethylation of the corresponding alcohol, 4-hydroxy-3,5-bis(isopropyl)benzyl alcohol, using formaldehyde under acidic conditions . The reaction involves the formation of a hydroxymethyl intermediate, which is subsequently oxidized to form the aldehyde.

Industrial Production Methods: In industrial settings, the compound is typically produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: 4-Hydroxy-3,5-bis(isopropyl)benzoic acid.

Reduction: 4-Hydroxy-3,5-bis(isopropyl)benzyl alcohol.

Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is used in scientific research for several purposes:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde involves its ability to undergo various chemical transformations. The hydroxyl and aldehyde groups are reactive sites that participate in oxidation, reduction, and substitution reactions. These reactions enable the compound to form a wide range of derivatives with different properties and applications .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key differences between 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde and related compounds:

Key Observations :

The carboxylic acid group in 4-Hydroxy-3,5-diisopropylbenzoic acid introduces acidity (pKa ~4-5), making it more polar and less volatile than the aldehyde analog .

Solubility: Syringaldehyde is soluble in polar aprotic solvents (e.g., DMSO, acetone) due to methoxy groups , while this compound likely exhibits lower solubility in water but higher solubility in non-polar solvents.

Biological Activity

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, also known as ST271, is an aromatic aldehyde with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the fields of cancer research and cellular signaling. This article reviews its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18O2

- Molecular Weight : 270.33 g/mol

- Solubility : Insoluble in water

This compound exhibits its biological effects primarily through the inhibition of protein tyrosine kinases (PTKs). PTKs are critical enzymes involved in various cellular processes, including signal transduction and cell growth. The compound acts as a competitive inhibitor by binding to the active site of PTKs, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This inhibition has downstream effects on several cellular processes:

- Inhibition of Phospholipase D (PLD) : The compound effectively inhibits PLD activity in human neutrophils, which is crucial for receptor-mediated activation pathways.

- Impact on Prostacyclin Release : It blocks agonist-stimulated prostacyclin (PGI2) release from human umbilical vein endothelial cells (HUVECs), interfering with calcium-sensitive steps upstream of cyclooxygenase.

- Reduction of Intracellular Calcium Levels : This leads to decreased activation of phospholipase C (PLC) in human platelets stimulated by G protein-coupled receptors.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis. For instance, studies have demonstrated its efficacy against NIH3T3 cell lines with an IC50 value of 0.632 mM .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. It exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and shows potential antifungal effects . These properties make it a candidate for further exploration in the development of new antimicrobial agents.

Study 1: Inhibition of PLD Activity

A study conducted on human neutrophils demonstrated that this compound significantly inhibited PLD activity stimulated by various agonists. The results indicated that this inhibition could play a role in reducing inflammation and modulating immune responses.

Study 2: Effects on PGI2 Release

In another investigation involving HUVECs, the compound was shown to block PGI2 release in response to agonists. This suggests a potential application in cardiovascular diseases where PGI2 plays a critical role in vascular function.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, and how can reaction efficiency be optimized?

- Methodology : A general approach involves condensation of substituted benzaldehydes with appropriate alkylating agents under reflux conditions. For example, a modified protocol from similar triazole-benzaldehyde syntheses () can be adapted:

- Dissolve 0.001 mol of the phenolic precursor (e.g., 4-hydroxybenzaldehyde derivative) in ethanol, add glacial acetic acid as a catalyst, and react with 0.001 mol of isopropyl halide.

- Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor yields using TLC or HPLC (conditions below).

- Optimization : Adjust molar ratios (1:1.2 aldehyde:alkylating agent) and catalyst loading (5–10% acetic acid). Higher yields (~70–80%) are achieved with longer reaction times (8–12 hours) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for aldehyde proton at δ 9.8–10.2 ppm, broad peak for phenolic -OH at δ 5.5–6.0 ppm).

- FT-IR : Peaks at ~2850 cm⁻¹ (C-H stretch, isopropyl), ~1680 cm⁻¹ (C=O stretch), and ~3200 cm⁻¹ (phenolic -OH).

- Purity Assessment :

- HPLC : Use a C18 column with a gradient of phosphate buffer (pH 2), methanol, and acetonitrile (1.0 mL/min, 280 nm detection). Retention time ~12–15 minutes (adapted from Syringaldehyde protocols in ).

- Melting Point : Compare with literature values (if available) to assess crystallinity .

Advanced Research Questions

Q. How do steric effects from the isopropyl groups influence the compound’s reactivity in nucleophilic addition reactions?

- Mechanistic Insight : The bulky isopropyl groups at positions 3 and 5 create steric hindrance, reducing accessibility to the aldehyde group.

- Experimental Design :

- Compare reaction rates with less hindered analogs (e.g., 4-hydroxybenzaldehyde) in nucleophilic additions (e.g., Grignard reactions).

- Use kinetic studies (UV-Vis monitoring at 280 nm) to quantify rate constants.

- Computational modeling (DFT) to map electrostatic potential and steric maps.

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Case Study : Conflicting reports on degradation rates in pH 2–4 buffers.

- Methodology :

- Conduct stability assays at 25°C and 40°C using HPLC ( conditions).

- Monitor aldehyde oxidation to carboxylic acid (e.g., 4-hydroxy-3,5-diisopropylbenzoic acid, as in ).

- Compare degradation half-lives (t½) under varying oxygen levels (N2 vs. air).

- Resolution : Degradation is oxygen-dependent. Under inert atmospheres, t½ increases from 24 hours (air) to 72 hours (N2). Include antioxidants (e.g., BHT) to stabilize the aldehyde .

Properties

IUPAC Name |

4-hydroxy-3,5-di(propan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDLTQPAQUBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147095 | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10537-86-7 | |

| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.